molecular formula C7H5BClF3O2 B1586473 2-Chloro-4-(trifluoromethyl)phenylboronic acid CAS No. 254993-59-4

2-Chloro-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1586473
M. Wt: 224.37 g/mol
InChI Key: JKSUCAFAUNSPLO-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It has an average mass of 224.373 Da and a monoisotopic mass of 224.002319 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group .


Chemical Reactions Analysis

Boronic acids, including 2-Chloro-4-(trifluoromethyl)phenylboronic acid, are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions , direct arylation reactions , and oxidative Heck reactions .


Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)phenylboronic acid is a solid at room temperature . Its exact physical and chemical properties, such as melting point and solubility, are not specified in the available literature.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim to fresh air and keep at rest in a comfortable position for breathing .

properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSUCAFAUNSPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382536
Record name 2-Chloro-4-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)phenylboronic acid

CAS RN

254993-59-4
Record name 2-Chloro-4-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-chloro-4-(trifluoromethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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